2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine
Overview
Description
“2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine” is a chemical compound with the CAS Number: 892548-11-7 . It has a molecular weight of 255.11 and its IUPAC name is 2-bromo-4-(1-pyrrolidinylcarbonyl)pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H11BrN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s molecular weight is 255.11 .Scientific Research Applications
Synthesis and Antibacterial Activity
2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine has been used as a substrate for the synthesis of novel cyanopyridine derivatives. These derivatives, obtained through reactions with various alkyl and aminoalkyl halides, demonstrated significant antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria. The minimal inhibitory concentration values for the most active compounds ranged from 6.2 to 100 µg/mL, indicating their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Catalysis and Chemical Synthesis
The compound plays a crucial role in the field of catalysis and chemical synthesis, where it serves as an intermediate for synthesizing biologically active compounds. Through a series of reactions including nitration, chlorination, N-alkylation, reduction, and condensation, it contributes to the production of complex molecules. This highlights its importance in the synthetic strategies aimed at developing new pharmaceuticals and chemical entities (Wang et al., 2016).
Quantum Mechanical Investigations and Biological Activities
Recent studies have involved the use of related bromo-pyridine compounds in the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These derivatives were subjected to quantum mechanical investigations and evaluated for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such research showcases the compound's contribution to understanding the structure-activity relationships in medicinal chemistry and its potential application in developing therapeutic agents (Ahmad et al., 2017).
Spectroscopic and Optical Studies
The compound has also been investigated for its spectroscopic and optical properties. Studies focusing on related bromo-pyridine compounds have provided insights into their molecular structure, vibrational frequencies, and chemical shifts. These investigations contribute to a deeper understanding of the compound's electronic properties and its potential applications in materials science (Vural & Kara, 2017).
properties
IUPAC Name |
(2-bromopyridin-4-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGGHSBYTDJINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653244 | |
Record name | (2-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine | |
CAS RN |
892548-11-7 | |
Record name | (2-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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